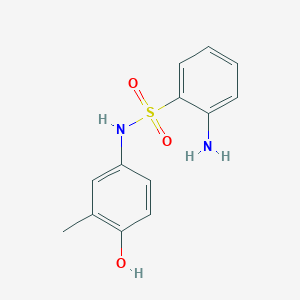

![molecular formula C13H12N6S B5578884 4-[(1-甲基-1H-吡咯-2-基)亚甲基]氨基]-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5578884.png)

4-[(1-甲基-1H-吡咯-2-基)亚甲基]氨基]-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multiple steps, starting from basic heterocyclic compounds like pyrrole and pyridine derivatives. One study details the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, showcasing the complexity and the required precision in chemical synthesis processes (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives reveals a significant interaction between the triazole, pyridine, and pyrrole rings, contributing to its chemical behavior and potential biological activity. The studies involving derivatives of 1,2,4-triazole, such as the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, provide insights into the molecular structure and the potential for bioactivity modulation (Bayrak et al., 2009).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including S-alkylation, which leads to the creation of novel heterocyclic compounds. Studies like the one on the reactions of 4-amino-4H-1,2,4-triazole-3-thiols linked to the pyrrole cycle demonstrate the versatility of this molecule in synthesizing new compounds with potential biological activities (Bijev & Prodanova, 2007).

Physical Properties Analysis

The physical properties, including melting points, solubility, and stability, of 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives are crucial for their application in various fields. The study on the synthesis and study of the properties of derivatives of 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols offers detailed analysis on physical properties (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming a wide range of derivatives, are essential for understanding the compound's applications. Research into directed synthesis of potential antitumor substances among derivatives of 3-mercapto-4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H) provides valuable information on the chemical properties and potential applications of these compounds (Saidov et al., 2014).

科学研究应用

抗菌应用

多项研究合成了 1,2,4-三唑的衍生物,包括与所讨论化合物类似的化合物,并评估了它们的抗菌活性。例如,由异烟酸酰肼合成的衍生物对各种病原体表现出从好到中等的抗菌活性。这表明这些化合物在开发新的抗菌剂中具有潜在用途 (Bayrak 等人,2009 年; Dave 等人,2007 年).

缓蚀

对具有结构相似性的吡啶基取代三唑的席夫碱的研究表明,这些碱在盐酸溶液中对低碳钢具有显着的缓蚀性能。这些发现表明,类似的三唑衍生物可以用作工业应用中有效的缓蚀剂 (Ansari 等人,2014 年).

化学合成和结构研究

诸如所述化合物之类的化合物已被用作合成各种杂环化合物的关键中间体。研究详细介绍了新的三唑及其曼尼希和席夫碱的合成,探索了它们的化学结构和潜在应用。这些化合物因其多样的药理活性以及作为有机合成中的中间体而受到关注 (Bayrak 等人,2009 年; Karrouchi 等人,2016 年).

潜在的抗肿瘤活性

1,2,4-三唑的衍生物已被研究其潜在的抗肿瘤特性。尽管初步研究尚未显示出对肿瘤细胞的显着活性,但这一研究领域突出了人们对三唑衍生物在可能的治疗应用中的持续兴趣 (Saidov 等人,2014 年).

合成和药理活性

其他研究集中在合成含有三唑核的席夫和曼尼希碱,评估它们的药理活性,包括抗菌、镇痛和抗炎特性。这些研究展示了三唑衍生物在药物化学中的多功能性 (Ceylan,2016 年).

作用机制

未来方向

The future directions for research into this compound could be vast, given the wide range of biological activities exhibited by pyrrole and triazole derivatives . Potential areas of interest could include the development of new synthetic methods, exploration of the compound’s reactivity and mechanism of action, and investigation of its potential uses in medicinal chemistry.

属性

IUPAC Name |

4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6S/c1-18-7-3-5-11(18)9-15-19-12(16-17-13(19)20)10-4-2-6-14-8-10/h2-9H,1H3,(H,17,20)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEPHGNXDBPVTA-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=NN2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)

![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)